molecular formula C23H32O7 B12317248 6b,17-Dihydroxy-corticosterone 21-acetate

6b,17-Dihydroxy-corticosterone 21-acetate

Cat. No.: B12317248
M. Wt: 420.5 g/mol
InChI Key: UXZCDTDGPVVXFM-UHFFFAOYSA-N
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Description

6a,17-Dihydroxy-corticosterone 21-acetate is a synthetic derivative of corticosterone, a steroid hormone involved in the regulation of energy, immune response, and stress response in the body. This compound is of significant interest in both medical and biochemical research due to its potential therapeutic applications and its role in understanding steroid hormone pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a,17-Dihydroxy-corticosterone 21-acetate typically involves multiple steps starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at the 6a and 17 positions.

    Acetylation: Acetylation of the hydroxyl group at the 21 position to form the acetate ester.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final product.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6a,17-Dihydroxy-corticosterone 21-acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or other oxidized derivatives.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated steroids, other substituted derivatives.

Scientific Research Applications

6a,17-Dihydroxy-corticosterone 21-acetate is used in various scientific research applications, including:

    Chemistry: Studying the reactivity and synthesis of steroid derivatives.

    Biology: Investigating the role of steroid hormones in cellular processes.

    Medicine: Exploring potential therapeutic uses in treating inflammatory and autoimmune diseases.

    Industry: Developing steroid-based pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 6a,17-Dihydroxy-corticosterone 21-acetate involves binding to specific steroid hormone receptors in target cells. This binding triggers a cascade of molecular events, including:

    Gene Expression: Modulation of gene expression to regulate various physiological processes.

    Signal Transduction: Activation of signaling pathways that influence cell function and behavior.

    Molecular Targets: Interaction with enzymes and other proteins involved in steroid metabolism and action.

Comparison with Similar Compounds

Similar Compounds

    Corticosterone: The parent compound, involved in stress response and energy regulation.

    Cortisone: A related steroid hormone with anti-inflammatory properties.

    Prednisolone: A synthetic corticosteroid used in treating inflammatory conditions.

Uniqueness

6a,17-Dihydroxy-corticosterone 21-acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

6b,17-Dihydroxy-corticosterone 21-acetate is a synthetic derivative of corticosterone, a steroid hormone that plays a crucial role in various physiological processes, including stress response, metabolism, and immune regulation. This compound has garnered interest in both medical and biochemical research due to its potential therapeutic applications and its role in elucidating steroid hormone pathways.

  • Molecular Formula: C23H32O7
  • Molecular Weight: 416.49 g/mol
  • Chemical Structure: The compound features hydroxyl groups at the 6b and 17 positions and an acetate group at the 21 position, which enhances its solubility and biological activity.

The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors (GR) in target cells. Upon binding to these receptors, the compound initiates a cascade of intracellular signaling pathways that regulate gene expression and cellular functions. Key mechanisms include:

  • Gene Regulation: Modulation of genes involved in inflammation, metabolism, and stress response.
  • Signal Transduction: Activation of various signaling pathways that influence cell behavior and function.
  • Interaction with Enzymes: Inhibition or activation of enzymes related to steroid metabolism.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. This is particularly relevant in conditions such as autoimmune diseases and chronic inflammatory disorders. Studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, thereby mitigating inflammation.

Glucocorticoid Activity

As a glucocorticoid analog, this compound mimics the effects of natural glucocorticoids such as cortisol. It influences metabolic processes including gluconeogenesis and lipolysis, which are critical for energy homeostasis during stress responses.

Impact on Bone Health

In animal studies, corticoids have been shown to affect bone density negatively. For instance, administration of corticosteroids during pregnancy has been associated with decreased bone length and abnormal calcification in offspring . This suggests that while 6b,17-Dihydroxy-corticosterone may have therapeutic benefits, it could also pose risks for bone health if used improperly.

Case Studies

  • Pregnancy Outcomes:
    • A study involving pregnant mice treated with corticosteroids highlighted risks such as abortion and developmental defects in offspring . This raises concerns about the use of 6b,17-Dihydroxy-corticosterone during pregnancy.
  • Bone Development:
    • Research indicated that corticoid treatment led to significant changes in bone development metrics among treated offspring compared to controls. Notably, the treatment resulted in thinner trabecular structures in long bones .

Comparative Analysis with Corticosteroids

PropertyCorticosteroidsThis compound
Anti-inflammatory ActivityHighModerate to High
Glucocorticoid ActivityHighModerate
Risk of OsteoporosisHighPotentially High
Metabolic EffectsSignificantModerate

Properties

IUPAC Name

[2-oxo-2-(6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZCDTDGPVVXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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